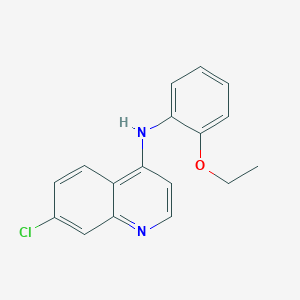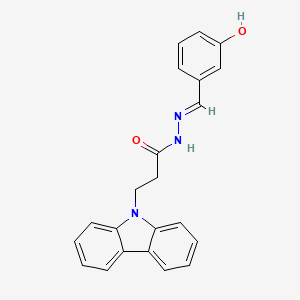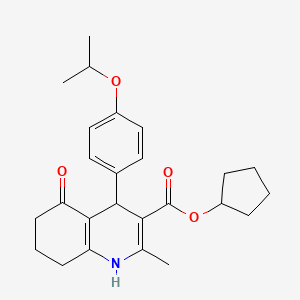![molecular formula C16H14FN3OS2 B5508739 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide involves reactions under specific conditions, such as microwave irradiation in the presence of solvents like N,N-dimethyl acetamide, to yield various thieno[2,3-d]pyrimidine derivatives (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009). These reactions often employ intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, showcasing the compound's complex synthetic pathway and the intricate chemistry involved in its production.
Molecular Structure Analysis
Molecular structure and spectroscopic analysis, including FT-IR and FT-Raman spectra, provide insights into the equilibrium geometry, vibrational assignments, and intermolecular interactions of this compound. Density functional theory (DFT) calculations highlight the near-planarity between the phenyl and pyrimidine rings, indicating stable hydrogen-bonded interactions that contribute to the molecule's structural integrity (Mary et al., 2020).
Chemical Reactions and Properties
The compound participates in various chemical reactions, forming different derivatives under specific conditions. For instance, reactions with iso(and isothio)cyanates under microwave irradiation lead to the formation of distinct thieno[2,3-d]pyrimidine derivatives. This illustrates the compound's reactive nature and its potential to form a wide range of chemical structures with diverse properties (Davoodnia et al., 2009).
Physical Properties Analysis
The crystalline structure analysis of this compound reveals the compound's conformation and intermolecular hydrogen bonding patterns. Crystallographic studies indicate a folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring, stabilizing the molecule's physical structure through intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
One study investigated the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation for synthesizing thieno[2,3-d]pyrimidines, yielding 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, highlighting a method for producing related compounds with potential biological activities (Davoodnia et al., 2009).
Radiosynthesis for Imaging Applications
Another application is found in the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, indicating the compound's utility in diagnostic imaging for neurological conditions (Dollé et al., 2008).
Potential as Translocator Protein Ligands
Further research synthesized novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, demonstrating the compound's relevance in developing therapeutic agents for neurological disorders (Damont et al., 2015).
Pharmacological Evaluation
The direct synthesis of new (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as possible anticonvulsants shows the compound's potential in creating new pharmaceuticals for treating seizures, utilizing molecular docking to predict affinity with biological targets (Severina et al., 2020).
Wirkmechanismus
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its chemical structure, it may bind to its target(s) and modulate their activity, leading to downstream effects .
Pharmacokinetics
Its predicted properties include a melting point of 208-209 °c, a boiling point of 4732±450 °C, and a density of 141±01 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. If it shows promising biological activity, it could be further optimized and potentially developed into a therapeutic agent .
Eigenschaften
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c1-9-10(2)23-16-14(9)15(18-8-19-16)22-7-13(21)20-12-5-3-11(17)4-6-12/h3-6,8H,7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZBLCKOLYWNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)
![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)


![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)
![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)
![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)